5'-Ctp

RNA-dependent RNA polymerase antiviral drug discovery nucleotide selectivity

Researchers requiring faithful in vitro transcription or CTP-dependent enzymatic assays face challenges with generic NTP mixtures lacking precise CTP composition. 5'-CTP (CAS 65-47-4) provides exact substrate specificity for CCT, HCV NS5B polymerase (Km ≈ 0.3 µM), and T7/SP6/T3 RNA polymerases-where ATP, GTP, or UTP cannot substitute. • ≥98% purity (AX-HPLC), nuclease-free. • Enables CTP-competitive inhibitor screening (R1479-TP, Ki = 40 nM). • Stable at -20°C powder; ambient shipping.

Molecular Formula C9H16N3O14P3
Molecular Weight 483.16 g/mol
CAS No. 65-47-4
Cat. No. B1199163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Ctp
CAS65-47-4
SynonymsCRPPP
CTP
Cytidine Triphosphate
Magnesium CTP
Mg CTP
Triphosphate, Cytidine
Molecular FormulaC9H16N3O14P3
Molecular Weight483.16 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
InChIInChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
InChIKeyPCDQPRRSZKQHHS-XVFCMESISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cytidine-5'-Triphosphate (5'-CTP, CAS 65-47-4): Core Molecular Properties and Procurement Framework


Cytidine-5'-triphosphate (5'-CTP, CAS 65-47-4) is a pyrimidine ribonucleoside 5'-triphosphate with the molecular formula C₉H₁₆N₃O₁₄P₃ and a molecular weight of 483.16 g/mol (free acid) [1]. It serves as an essential substrate for RNA polymerases in the synthesis of RNA, and as a high-energy cofactor in phospholipid biosynthesis and protein kinase-mediated signal transduction [2]. Commercially, 5'-CTP is supplied as a sodium or tris salt in solution or lyophilized form, with purity specifications ≥99% by AX-HPLC for GMP-grade material, and is used in in vitro transcription, RNA amplification, and enzymatic nucleotide incorporation assays .

Why Adenosine, Guanosine, or Uridine Triphosphate Cannot Substitute for 5'-CTP in Key Biochemical Processes


5'-CTP occupies a unique niche that is not interchangeable with other ribonucleoside triphosphates. Unlike ATP, GTP, or UTP, CTP is the obligate substrate for CTP-dependent enzymes such as CTP:phosphocholine cytidylyltransferase (CCT), which catalyzes the rate-limiting step in phosphatidylcholine synthesis, a pathway that cannot proceed with ATP or UTP [1]. In RNA synthesis, RNA polymerases incorporate CTP opposite guanosine, governed by base-pairing rules; substitution with UTP or other NTPs leads to misincorporation, premature termination, or non-functional transcripts [2]. Furthermore, CTP acts as a feedback inhibitor of CTP synthetase with an IC₅₀ of 0.05 mM, a regulatory function not exerted by ATP or UTP [3]. These molecular constraints mean that generic NTP mixtures lacking precise CTP composition fail to support CTP-specific enzymatic reactions, phospholipid biosynthesis, or faithful gene transcription.

Quantitative Performance Metrics Differentiating 5'-CTP from In-Class Nucleotide Triphosphates


CTP Exhibits Sub-micromolar Km for HCV NS5B RNA Polymerase, 33-fold Tighter Binding than UTPP

For the HCV NS5B RNA-dependent RNA polymerase, CTP demonstrates a Km of approximately 0.3 µM, compared to approximately 1.0 µM for UTP, indicating 3.3-fold higher affinity for CTP over UTP [1]. For comparison, the Km values for ATP and GTP are approximately 10 µM and 0.5 µM respectively, placing CTP as the highest-affinity substrate among the four NTPs [1]. This differential substrate affinity directly impacts polymerase processivity and inhibitor design: CTP-competitive inhibitors (e.g., R1479-TP) exhibit Ki values of 40 nM against NS5B, leveraging the enzyme's high-affinity CTP-binding pocket [2].

RNA-dependent RNA polymerase antiviral drug discovery nucleotide selectivity

CTP Acts as a Feedback Inhibitor of Its Own Synthesis with an IC50 of 0.05 mM, Distinct from ATP and UTP

CTP exerts product feedback inhibition on CTP synthetase (EC 6.3.4.2) from Chlamydia trachomatis with an IC₅₀ of 0.05 mM [1]. In contrast, ATP and UTP are substrates, not inhibitors, of CTP synthetase. Engineering efforts have produced a CTPS triple mutant (D160E-E162A-E168K) that raises the IC₅₀ for CTP by 23.5-fold, demonstrating the specificity and structural determinants of CTP-mediated inhibition that are not shared by other NTPs [2]. This property makes CTP the only NTP capable of regulating its own biosynthetic pathway through direct product inhibition, a feature that is critical for maintaining pyrimidine homeostasis.

nucleotide metabolism CTP synthetase feedback regulation

CTP Is Discriminated Against by 100-fold in Vmax by Yeast Poly(A) Polymerase Compared to ATP

Yeast poly(A) polymerase exhibits a striking 100-fold difference in Vmax between ATP and CTP, despite only a 3-fold difference in Km [1]. This kinetic partition demonstrates that CTP is inherently a poor substrate for template-independent adenylation, which is essential for mRNA polyadenylation. The large Vmax differential, rather than binding affinity, determines nucleotide selectivity in this enzyme class, making CTP an unsuitable substitute for ATP in poly(A) tailing reactions [1]. This property has practical implications: CTP is excluded from poly(A) polymerase-based labeling kits precisely because its incorporation efficiency is two orders of magnitude lower than ATP.

poly(A) polymerase nucleotide selectivity RNA processing

CTP Exhibits 30-fold Weaker Binding Affinity than ATP for the E. coli CCA-Adding Enzyme

The E. coli CCA-adding enzyme (tRNA nucleotidyltransferase) adds the conserved CCA sequence to the 3' end of tRNAs using CTP and ATP as substrates. Dissociation constants (Kd) determined for ATP and CTP are 6.3 µM and 188 µM, respectively, representing a 30-fold weaker binding affinity for CTP [1]. This differential binding ensures proper sequential nucleotide addition: the enzyme binds ATP with high affinity for the terminal adenosine addition, while CTP binds more weakly, consistent with its role in the initial cytidine addition steps. This discrimination is structurally encoded and cannot be overcome by simply increasing CTP concentration to match ATP levels [2].

tRNA processing CCA-adding enzyme nucleotide discrimination

CTP Selectively Induces CTPS Filament Formation, a Property Antagonized by Sofosbuvir-TP

CTP binding induces filament formation of CTP synthetase (CTPS), a mechanism that regulates enzyme activity and cellular nucleotide pools [1]. This property is unique to CTP among natural NTPs. In competition experiments, sofosbuvir-5'-triphosphate (a uridine analog) prevents CTP-induced CTPS filament formation, whereas other nucleotide analog triphosphates such as β-d-N4-hydroxycytidine-5'-TP act as weak competitive inhibitors relative to CTP but still induce filament formation [1]. This demonstrates that the cytidine base and triphosphate moiety are both required for CTPS filament formation, making CTP structurally non-redundant with UTP or its analogs for this regulatory function.

CTP synthetase filament formation nucleotide analog pharmacology

CTP's Agonist Potency at P2X4 Receptor Is Significantly Lower than ATP, Defining Differential Signaling Roles

At the human P2X4 purinergic receptor, the rank order of agonist potency is ATP > 2-MeSATP > αβmeATP = BzATP > CTP = γ-[(propargyl)-imido]-ATP [1]. CTP is a measurably weaker agonist than ATP, distinguishing its extracellular signaling role: while ATP is the primary agonist for P2X receptors, CTP acts as a partial agonist with lower potency, contributing to distinct calcium mobilization kinetics [2]. This differential potency is not observed with UTP or GTP, which are inactive at P2X4, underscoring that only CTP among pyrimidine NTPs activates this receptor subtype [1].

purinergic signaling P2X4 receptor nucleotide agonist

High-Impact Application Scenarios for 5'-CTP Supported by Quantitative Evidence


Antiviral Drug Discovery Targeting HCV and Norovirus RNA-Dependent RNA Polymerases

5'-CTP is the cognate substrate for the HCV NS5B polymerase (Km ≈ 0.3 µM) and the norovirus RdRp. It enables high-throughput screening of CTP-competitive inhibitors such as R1479-TP (Ki = 40 nM) and 2'-C-methyl-CTP (2CM-CTP, IC₅₀ in low micromolar range) . The 3.3-fold higher affinity of CTP versus UTP for NS5B ensures that inhibitor screens using CTP as the competing substrate accurately reflect the physiological binding mode of cytidine-based nucleotide analogs . Procurement of high-purity (>99% AX-HPLC) 5'-CTP is essential to avoid false-positive hits from NTP contaminants.

In Vitro RNA Synthesis and mRNA Vaccine Manufacturing

5'-CTP is one of four required NTPs for T7, SP6, and T3 RNA polymerase-driven in vitro transcription (IVT). The specificity of incorporation opposite guanosine ensures template-dependent, faithful RNA synthesis. CTP's Kd of 39 ± 3 µM and kpol of 16 ± 1 s⁻¹ for NS5B polymerase exemplify the kinetic parameters that govern incorporation efficiency . For IVT-based mRNA production, 5'-CTP must be provided at ≥98% purity (AX-HPLC) with nuclease-free certification to prevent transcript degradation and ensure full-length product yields .

Phospholipid Biosynthesis Research and Metabolic Engineering

5'-CTP is the obligate substrate for CTP:phosphocholine cytidylyltransferase (CCT) and CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), the rate-limiting enzymes of phosphatidylcholine and phosphatidylethanolamine synthesis respectively . Neither ATP, GTP, nor UTP can substitute for CTP in these reactions, as the cytidylyltransferase active site specifically recognizes the cytidine base and triphosphate moiety. CTP-dependent diacylglycerol kinase further requires CTP for CDP-diacylglycerol formation in phospholipid and triacylglycerol synthesis . For metabolic flux analysis of the Kennedy pathway, isotopically pure 5'-CTP is essential.

P2X4 Purinergic Receptor Pharmacological Profiling

5'-CTP serves as a selective, low-potency agonist of P2X4 receptors, with a potency rank below ATP, 2-MeSATP, and BzATP but above UTP and GTP (which are inactive) . This selectivity enables discrimination of P2X4-mediated calcium responses from other P2X subtypes in native tissues and recombinant cell lines. CTP-induced [Ca²⁺]cyt oscillations exhibit distinct time- and dose-dependent kinetics compared to ATP and GTP . For reproducible P2X4 pharmacology, 5'-CTP must be free of contaminating ATP, which would otherwise confound potency measurements.

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